[125I]N,N-Diethyllysergamide
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Overview
Description
[125I]Lysergic acid diethylamide, commonly referred to as [125I]LSD, is a radiolabeled derivative of lysergic acid diethylamide. This compound is synthesized by introducing an iodine-125 isotope into the lysergic acid diethylamide molecule. [125I]Lysergic acid diethylamide is primarily used in scientific research, particularly in the study of serotonin receptors due to its high affinity and selectivity for these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [125I]Lysergic acid diethylamide involves the iodination of lysergic acid diethylamide. This process typically uses sodium iodide (Na125I) and chloramine-T as the iodinating agents . The reaction conditions must be carefully controlled to ensure the selective introduction of the iodine-125 isotope at the desired position on the lysergic acid diethylamide molecule.
Industrial Production Methods
Industrial production of [125I]Lysergic acid diethylamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s radiochemical purity and specific activity. The production must adhere to strict regulatory standards due to the radioactive nature of iodine-125.
Chemical Reactions Analysis
Types of Reactions
[125I]Lysergic acid diethylamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the lysergic acid diethylamide molecule.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s binding affinity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine and bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of [125I]Lysergic acid diethylamide, while reduction can yield reduced derivatives with altered binding properties .
Scientific Research Applications
[125I]Lysergic acid diethylamide is widely used in scientific research due to its high affinity for serotonin receptors. Some of its applications include:
Mechanism of Action
[125I]Lysergic acid diethylamide exerts its effects by binding to serotonin receptors, particularly the 5-HT2A receptor . This binding alters the receptor’s conformation, leading to changes in intracellular signaling pathways. The compound’s high affinity and selectivity for serotonin receptors make it a valuable tool for studying the molecular mechanisms underlying serotonin receptor function .
Comparison with Similar Compounds
Similar Compounds
[3H]Lysergic acid diethylamide: Another radiolabeled derivative of lysergic acid diethylamide used in similar research applications.
[125I]2,5-Dimethoxy-4-iodoamphetamine: A radiolabeled compound used to study serotonin receptors.
[125I]2-Iodo-Lysergic acid diethylamide: A non-radioactive iodinated derivative of lysergic acid diethylamide used for comparative pharmacological studies.
Uniqueness
[125I]Lysergic acid diethylamide is unique due to its high specific activity and selectivity for serotonin receptors. Its radiolabeled nature allows for highly sensitive detection and quantification of serotonin receptor binding sites, making it an invaluable tool in neuropharmacological research .
Properties
Molecular Formula |
C20H24IN3O |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-5-(125I)iodanyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H24IN3O/c1-4-24(5-2)20(25)12-9-14-13-7-6-8-16-18(13)15(19(21)22-16)10-17(14)23(3)11-12/h6-9,12,17,22H,4-5,10-11H2,1-3H3/t12-,17-/m1/s1/i21-2 |
InChI Key |
OBCUQRYIGTWROI-YUPRZBKSSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)[125I])C |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)I)C |
Origin of Product |
United States |
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